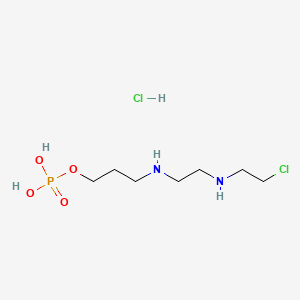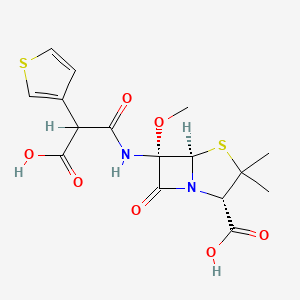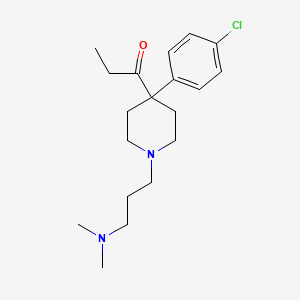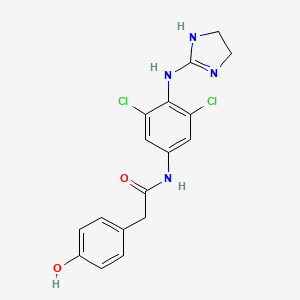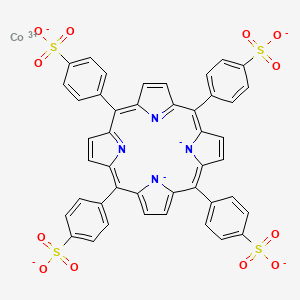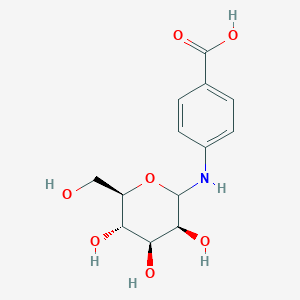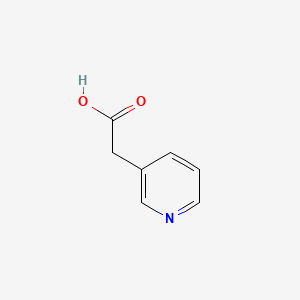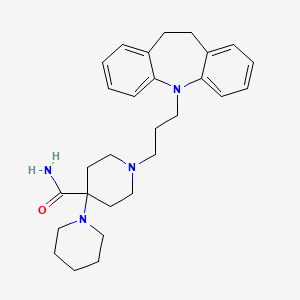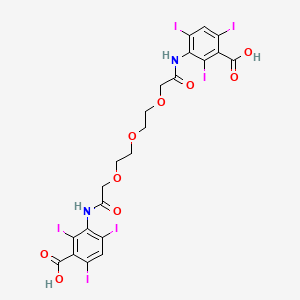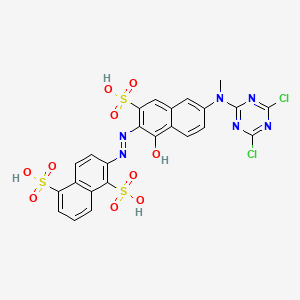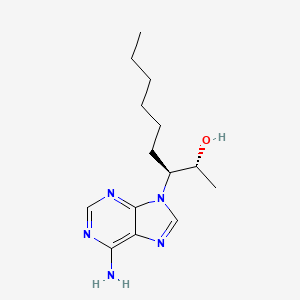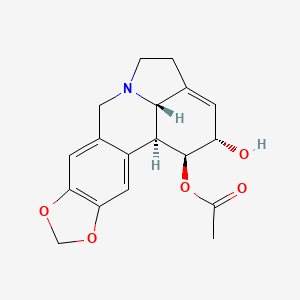
1-O-Acetyllycorine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Acetyllycorine is an alkaloid.
Scientific Research Applications
Antiviral and Antimicrobial Properties
1-O-Acetyllycorine has been studied for its inhibitory effects against viruses like Enterovirus 71 (EV71) and Hepatitis C Virus (HCV). It targets viral proteases, suggesting a conserved mechanism of action against these viruses. This makes it a potential candidate for antiviral therapies, especially in cases of hand, foot, and mouth disease and hepatitis C (Guo et al., 2015).
Alzheimer's Disease Research
1-O-Acetyllycorine has been evaluated for its effects on Alzheimer’s disease. Studies using transgenic C. elegans models indicate that compounds like 1-O-Acetyllycorine can delay paralysis and prolong the lifespan of these models, suggesting a potential role in combating Alzheimer's disease-related toxicity (Xin et al., 2013).
Anticancer Research
Research has explored the potential of 1-O-Acetyllycorine in cancer treatment. It has been shown to exhibit antiproliferative effects on various cell lines, indicating its potential in anticancer therapy (Zupkó et al., 2009).
Antiparasitic Applications
1-O-Acetyllycorine has also been assessed for its antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. Studies have shown significant activity against this parasite, pointing to its potential use in treating or preventing malaria (Toriizuka et al., 2008).
Enzyme Inhibition
It is a significant acetylcholinesterase enzyme inhibitor, which is relevant for therapeutic applications in neurological disorders and diseases involving enzyme dysfunction (Elgorashi et al., 2004).
properties
Product Name |
1-O-Acetyllycorine |
|---|---|
Molecular Formula |
C18H19NO5 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
[(1S,17S,18S,19S)-17-hydroxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-18-yl] acetate |
InChI |
InChI=1S/C18H19NO5/c1-9(20)24-18-13(21)4-10-2-3-19-7-11-5-14-15(23-8-22-14)6-12(11)16(18)17(10)19/h4-6,13,16-18,21H,2-3,7-8H2,1H3/t13-,16-,17+,18+/m0/s1 |
InChI Key |
BIGUPJIJZYZJMV-VIBAHUMZSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](C=C2CCN3[C@H]2[C@@H]1C4=CC5=C(C=C4C3)OCO5)O |
SMILES |
CC(=O)OC1C(C=C2CCN3C2C1C4=CC5=C(C=C4C3)OCO5)O |
Canonical SMILES |
CC(=O)OC1C(C=C2CCN3C2C1C4=CC5=C(C=C4C3)OCO5)O |
synonyms |
1-acetyllycorine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




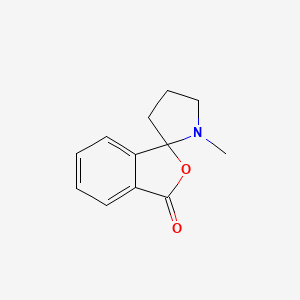
![Trimethyl-[[4-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1212902.png)
